molecular formula C20H25N5O4S2 B2530086 ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE CAS No. 872998-41-9

ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE

Cat. No.: B2530086
CAS No.: 872998-41-9
M. Wt: 463.57
InChI Key: ZTALQFKIPIBRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolopyridazine core in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

ETHYL 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)BUTANOATE can be compared with other triazolopyridazine derivatives, such as:

This compound stands out due to its specific combination of functional groups, which imparts unique biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S2/c1-4-16(20(26)29-5-2)30-19-11-10-17-22-23-18(25(17)24-19)12-13-21-31(27,28)15-8-6-14(3)7-9-15/h6-11,16,21H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALQFKIPIBRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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